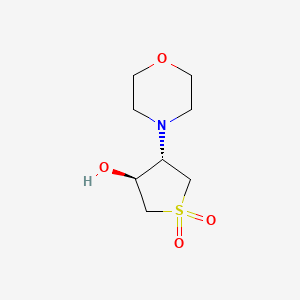
(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a tetrahydrothiophene ring, a morpholine ring, and a hydroxyl group, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The hydroxyl group and morpholine ring play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene: Lacks the 1,1-dioxide group.
(3S,4S)-3-Hydroxy-4-piperidinetetrahydrothiophene 1,1-dioxide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
(3S,4S)-3-Hydroxy-4-morpholinotetrahydrothiophene 1,1-dioxide is unique due to its combination of a tetrahydrothiophene ring, morpholine ring, and hydroxyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C8H15NO4S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
(3S,4S)-4-morpholin-4-yl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H15NO4S/c10-8-6-14(11,12)5-7(8)9-1-3-13-4-2-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 |
InChIキー |
HXFFTFHXFUEYPB-HTQZYQBOSA-N |
異性体SMILES |
C1COCCN1[C@@H]2CS(=O)(=O)C[C@H]2O |
正規SMILES |
C1COCCN1C2CS(=O)(=O)CC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)
![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)
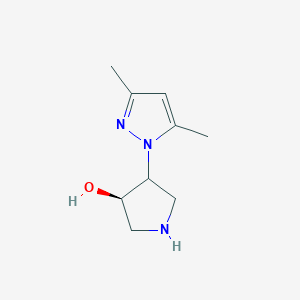
![1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone](/img/structure/B13365506.png)
![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)
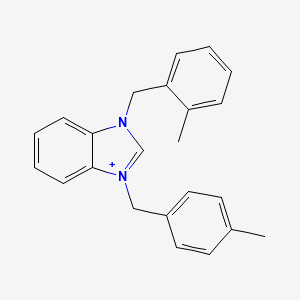
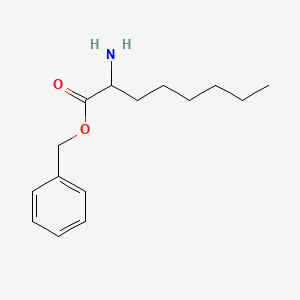
![trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13365527.png)
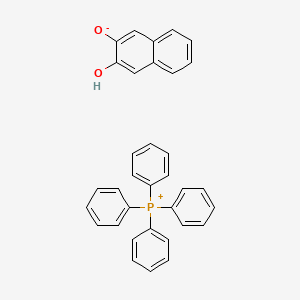
![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365537.png)
![rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13365544.png)
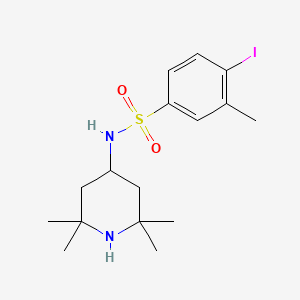
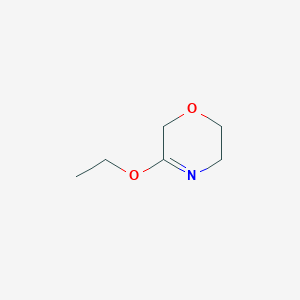
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365557.png)
